Hydroxy-PEG6-acid Hydroxy-PEG6-acid Hydroxy-PEG6-acid is a PEG derivative containing a hydroxyl group with a terminal carboxylic acid. The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond. The hydrophilic PEG spacer increases solubility in aqueous media. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.
Brand Name: Vulcanchem
CAS No.: 1347750-85-9
VCID: VC0530216
InChI: InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
SMILES: C(COCCOCCOCCOCCOCCOCCO)C(=O)O
Molecular Formula: C15H30O9
Molecular Weight: 354.4

Hydroxy-PEG6-acid

CAS No.: 1347750-85-9

Cat. No.: VC0530216

Molecular Formula: C15H30O9

Molecular Weight: 354.4

Purity: >95% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Hydroxy-PEG6-acid - 1347750-85-9

Specification

CAS No. 1347750-85-9
Molecular Formula C15H30O9
Molecular Weight 354.4
IUPAC Name 3-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Standard InChI InChI=1S/C15H30O9/c16-2-4-20-6-8-22-10-12-24-14-13-23-11-9-21-7-5-19-3-1-15(17)18/h16H,1-14H2,(H,17,18)
Standard InChI Key LGLHJMFNIHYJBM-UHFFFAOYSA-N
SMILES C(COCCOCCOCCOCCOCCOCCO)C(=O)O
Appearance Solid powder

Introduction

Chemical Structure and Properties

Hydroxy-PEG6-acid features a linear structure with multiple ether linkages that form the backbone of the molecule. The compound contains a hydroxyl group (-OH) at one end and a carboxylic acid (-COOH) group at the other terminal, connected by six ethylene glycol repeating units .

Molecular Characteristics

The chemical formula of Hydroxy-PEG6-acid is C15H30O9 with a molecular weight of 354.39 g/mol . The compound is also known by several synonyms including OH-PEG6-COOH, HO-PEG7-acid, Hydroxy-PEG6-propionic acid, and 3-[(17-hydroxy-3,6,9,12,15-pentaoxaheptadec-1-yl)oxy]-propanoic acid . Its CAS registration number is 1347750-85-9, which serves as its unique identifier in chemical databases .

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of Hydroxy-PEG6-acid:

PropertyValueSource
Molecular FormulaC15H30O9
Molecular Weight354.39 g/mol
Functional GroupsHydroxyl and Carboxylic Acid
Physical StateNot specified in sources-
Purity (commercial)95%
Storage Temperature-20°C
CAS Number1347750-85-9

Hydroxy-PEG6-acid's most notable chemical feature is its terminal carboxylic acid group, which can react with primary amine groups in the presence of activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-dicyclohexylcarbodiimide (DCC) to form stable amide bonds . This reactivity is particularly valuable for conjugation with proteins, peptides, and other amine-containing biomolecules.

Synthesis Methods

The synthesis of Hydroxy-PEG6-acid represents an important process in the development of bioconjugation reagents. Patent literature indicates that cost-effective and efficient methods have been developed to produce this compound.

Patented Synthesis Approaches

A significant advancement in the synthesis of PEG-6 moieties was described in a 2009 patent (WO2009108484A1), which outlines a method using commercially available, low-cost chemicals . This patent emphasizes the development of a "short and convenient synthesis" that can be performed rapidly, making it possible to produce the PEG-6 moiety in under two weeks . The patent specifically mentions that the synthesis process can be carried out in one day, highlighting its efficiency .

Synthetic Strategy

The general approach to synthesizing Hydroxy-PEG6-acid involves the modification of polyethylene glycols to obtain the desired functional groups at both termini. The process typically includes:

  • Starting with commercially available ethylene glycol derivatives

  • Sequential addition of ethylene glycol units to achieve the hexamer structure

  • Selective functionalization of the terminal groups to introduce the hydroxyl and carboxylic acid moieties

  • Purification to obtain the final product with high purity

This synthetic methodology allows for the production of Hydroxy-PEG6-acid with consistent quality and in sufficient quantities for research and development purposes. The patent literature indicates that this approach represents an improvement over previous methods, offering greater efficiency and cost-effectiveness .

Applications in Biomedical Research

Hydroxy-PEG6-acid has emerged as a versatile tool in various biomedical applications, particularly in the field of drug development and bioconjugation chemistry.

Linker in Antibody-Drug Conjugates

One of the most significant applications of Hydroxy-PEG6-acid is its use as a linker in antibody-drug conjugates (ADCs) . In this context, the compound serves as a spacer between the antibody and the cytotoxic drug, providing several advantages:

  • Enhanced water solubility of the conjugate

  • Improved pharmacokinetic properties

  • Reduced immunogenicity

  • Controlled drug release at the target site

The TLR7/8 agonist 4 hydroxy-PEG6-acid hydrochloride, which incorporates Hydroxy-PEG6-acid as a linker component, exemplifies this application . This conjugate combines the targeting capabilities of antibodies with the immunostimulatory effects of TLR7/8 agonists, potentially enhancing the efficacy of cancer immunotherapy.

Bioconjugation Chemistry

The bifunctional nature of Hydroxy-PEG6-acid, with its hydroxyl and carboxylic acid groups, makes it an excellent reagent for bioconjugation reactions . The terminal carboxylic acid can form amide bonds with primary amines in proteins, peptides, and other biomolecules, while the hydroxyl group can be further derivatized or replaced with other reactive functional groups . This versatility enables the creation of complex bioconjugates for various applications.

Radiolabeled Compounds for Imaging

Patent literature indicates that Hydroxy-PEG6-acid can be used in the synthesis of radiolabeled compounds for diagnostic imaging, particularly in the context of angiogenesis . The PEG-6 linker can be attached to peptide-based fragments to form protected aminoxy peptide compounds, which can subsequently be radiolabeled (e.g., with 18F) to create imaging agents . These compounds have potential applications in medical imaging techniques such as positron emission tomography (PET).

ManufacturerProduct NumberPackagingPrice (USD)
TRCA416550100 mg$200
Apollo ScientificBIPG1431250 mg$182
Apollo ScientificBIPG1431500 mg$312
American Custom ChemicalsPOL0002461250 mg$407.40
Activate ScientificAS1039141 g$413

These pricing details, while likely outdated as of the current date (April 2025), provide insight into the relative cost of the compound for research purposes .

CategoryClassification
GHS SymbolGHS07 (Exclamation mark)
Signal WordWarning
Hazard StatementsH319 - Causes serious eye irritation
H335 - May cause respiratory irritation
H302+H312+H332 - Harmful if swallowed, in contact with skin, or if inhaled
H315 - Causes skin irritation

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